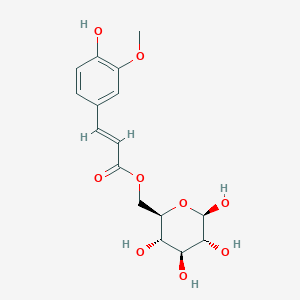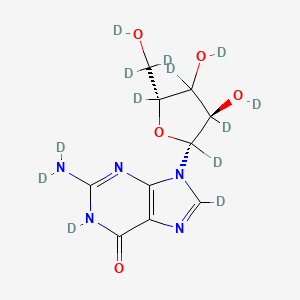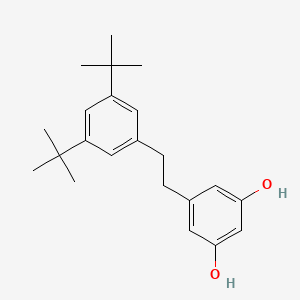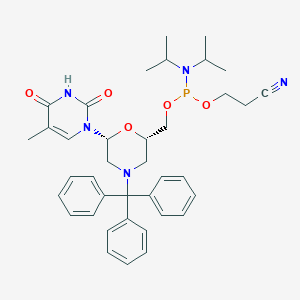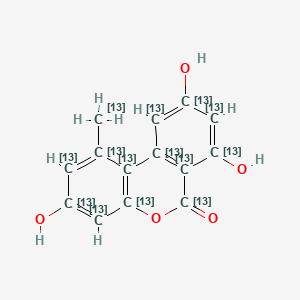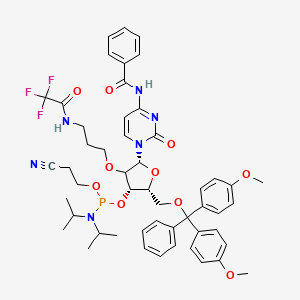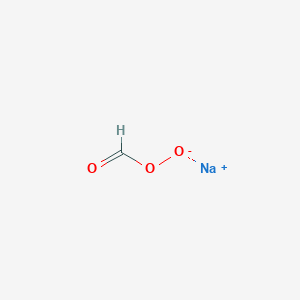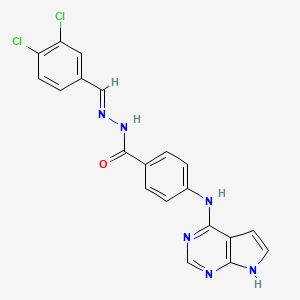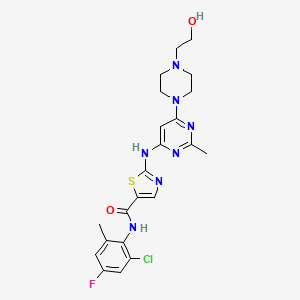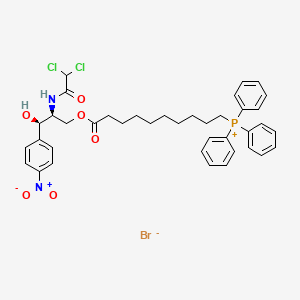
Anti-MRSA agent 9
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Anti-MRSA agent 9 is a novel compound developed to combat methicillin-resistant Staphylococcus aureus (MRSA), a significant pathogen responsible for various infections ranging from minor skin conditions to severe diseases like pneumonia and sepsis. The emergence of MRSA strains resistant to multiple antibiotics has necessitated the development of new therapeutic agents, and this compound represents a promising candidate in this ongoing battle .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Anti-MRSA agent 9 involves a multi-step process that includes the formation of key intermediates through various organic reactions. The initial step typically involves the preparation of a core structure, followed by functionalization to introduce specific substituents that enhance its anti-MRSA activity. Common reagents used in these reactions include halogenating agents, reducing agents, and catalysts to facilitate the desired transformations .
Industrial Production Methods: Industrial production of this compound requires optimization of the synthetic route to ensure high yield and purity. This involves scaling up the laboratory procedures and implementing continuous flow techniques to enhance efficiency. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize the production rate while minimizing by-products .
化学反应分析
Types of Reactions: Anti-MRSA agent 9 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Replacement of one functional group with another, facilitated by reagents like halides or nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, each with unique properties that may enhance its antimicrobial activity or pharmacokinetic profile .
科学研究应用
Anti-MRSA agent 9 has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its effects on bacterial cell walls and biofilm formation, providing insights into bacterial resistance mechanisms.
Medicine: Explored as a potential therapeutic agent for treating MRSA infections, with studies focusing on its efficacy, safety, and pharmacokinetics.
Industry: Utilized in the development of new antimicrobial coatings and materials to prevent bacterial contamination
作用机制
The mechanism of action of Anti-MRSA agent 9 involves targeting specific molecular pathways in MRSA. It primarily disrupts the synthesis of the bacterial cell wall by inhibiting key enzymes involved in peptidoglycan biosynthesis. This leads to weakened cell walls and ultimately bacterial cell death. Additionally, this compound may interfere with other cellular processes, such as protein synthesis and DNA replication, further enhancing its antimicrobial effects .
相似化合物的比较
- Vancomycin
- Linezolid
- Daptomycin
- Ceftaroline
- Tigecycline
Anti-MRSA agent 9 stands out due to its unique mechanism of action and potential to overcome existing resistance mechanisms, making it a valuable addition to the arsenal against MRSA .
属性
分子式 |
C39H44BrCl2N2O6P |
|---|---|
分子量 |
818.6 g/mol |
IUPAC 名称 |
[10-[(2S,3R)-2-[(2,2-dichloroacetyl)amino]-3-hydroxy-3-(4-nitrophenyl)propoxy]-10-oxodecyl]-triphenylphosphanium;bromide |
InChI |
InChI=1S/C39H43Cl2N2O6P.BrH/c40-38(41)39(46)42-35(37(45)30-24-26-31(27-25-30)43(47)48)29-49-36(44)23-15-4-2-1-3-5-16-28-50(32-17-9-6-10-18-32,33-19-11-7-12-20-33)34-21-13-8-14-22-34;/h6-14,17-22,24-27,35,37-38,45H,1-5,15-16,23,28-29H2;1H/t35-,37+;/m0./s1 |
InChI 键 |
KCNMZMPRZQQZDM-XOETYOLKSA-N |
手性 SMILES |
C1=CC=C(C=C1)[P+](CCCCCCCCCC(=O)OC[C@@H]([C@@H](C2=CC=C(C=C2)[N+](=O)[O-])O)NC(=O)C(Cl)Cl)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-] |
规范 SMILES |
C1=CC=C(C=C1)[P+](CCCCCCCCCC(=O)OCC(C(C2=CC=C(C=C2)[N+](=O)[O-])O)NC(=O)C(Cl)Cl)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


